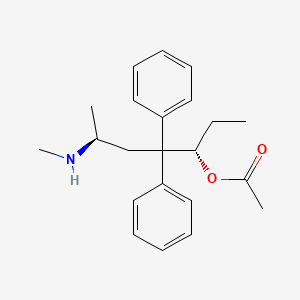
Magnesium ionophore II
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of magnesium ionophore II involves the reaction of N-heptyl-N-methylmalonamide with octamethylene diamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and reliability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium ionophore II primarily undergoes complexation reactions with magnesium ions. It forms stable complexes by coordinating with the magnesium ions through its amide groups. This selectivity is due to the specific spatial arrangement and electronic properties of the ionophore .
Common Reagents and Conditions: The ionophore is typically used in conjunction with plasticized poly(vinyl chloride) membranes in ion-selective electrodes. The membrane composition includes the ionophore, a plasticizer, and a matrix polymer. The conditions for these reactions are mild, usually at room temperature and neutral pH .
Major Products Formed: The primary product of the reaction between this compound and magnesium ions is a stable magnesium-ionophore complex. This complex is crucial for the selective detection of magnesium ions in various analytical applications .
Applications De Recherche Scientifique
Mécanisme D'action
Magnesium ionophore II is compared with other magnesium-selective ionophores, such as magnesium ionophore I and magnesium ionophore III:
Magnesium Ionophore I: This is a neutral synthetic ionophore used for magnesium-selective electrodes.
Magnesium Ionophore III: This ionophore is an effective receptor for europium and americium cations, making it less specific for magnesium ions.
Uniqueness: this compound stands out due to its high selectivity for magnesium ions over other cations, making it highly effective in applications requiring precise magnesium ion detection .
Comparaison Avec Des Composés Similaires
- Magnesium ionophore I
- Magnesium ionophore III
- Bis(malondiamide) derivatives
- Tris(malondiamide) derivatives
Propriétés
IUPAC Name |
N-heptyl-N'-[8-[[3-[heptyl(methyl)amino]-2-methyl-3-oxopropanoyl]amino]octyl]-N,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N4O4/c1-7-9-11-17-21-25-35(5)31(39)27(3)29(37)33-23-19-15-13-14-16-20-24-34-30(38)28(4)32(40)36(6)26-22-18-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,33,37)(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJQHTUZRJEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)C(C)C(=O)NCCCCCCCCNC(=O)C(C)C(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922871 | |
| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119110-37-1 | |
| Record name | Eth 5214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119110371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine](/img/structure/B1207044.png)






![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)






